molecular formula C32H38F3N3O4 B13433314 Benzyl Silodosin CAS No. 175870-40-3

Benzyl Silodosin

Cat. No.: B13433314
CAS No.: 175870-40-3
M. Wt: 585.7 g/mol
InChI Key: SWXREGRXRIZTPZ-HSZRJFAPSA-N
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Description

Benzyl Silodosin: is a derivative of Silodosin, an alpha-1 adrenergic receptor antagonist primarily used to treat symptoms associated with benign prostatic hyperplasia (BPH). Silodosin works by selectively binding to alpha-1A adrenergic receptors, which are predominantly found in the prostate, bladder base, and bladder neck . This binding results in the relaxation of smooth muscle in these areas, thereby improving urinary symptoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silodosin involves multiple steps, including the preparation of key intermediates and their subsequent reactions. One common method involves the reaction between a fragment containing an indoline structure and another fragment containing a phenoxyethylamine structure . The process typically includes steps such as CuI-catalyzed C-C arylation, regioselective cyanation, and diastereoselective reductive amination .

Industrial Production Methods: Industrial production of Silodosin focuses on optimizing yield and purity while minimizing the number of steps and the use of hazardous reagents. Methods have been developed to achieve high optical purity (up to 99.9% enantiomeric excess) through the separation of enantiomers in a racemic mixture . These methods are designed to be scalable and safe for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Benzyl Silodosin, like other alkylbenzenes, undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: N-bromosuccinimide (NBS) for bromination reactions.

Major Products:

    Oxidation: Benzoic acids.

    Reduction: Amino derivatives.

    Substitution: Benzyl halides.

Scientific Research Applications

Chemistry: Benzyl Silodosin is used in organic synthesis as an intermediate for the preparation of more complex molecules. Its reactivity at the benzylic position makes it a valuable building block in synthetic chemistry .

Biology and Medicine: In medicine, Silodosin is used to treat lower urinary tract symptoms associated with benign prostatic hyperplasia. It has shown efficacy in improving urinary flow and reducing symptoms such as difficulty urinating and urinary frequency .

Industry: In the pharmaceutical industry, Silodosin is formulated into oral capsules for therapeutic use.

Comparison with Similar Compounds

    Tamsulosin: Another alpha-1 adrenergic receptor antagonist used to treat benign prostatic hyperplasia.

    Finasteride: A 5-alpha-reductase inhibitor used to treat benign prostatic hyperplasia and androgenetic alopecia.

Uniqueness: Silodosin is unique in its high selectivity for alpha-1A adrenergic receptors, which accounts for approximately 75% of alpha-1 receptors in the prostate . This selectivity results in fewer cardiovascular side effects compared to other alpha-1 adrenergic receptor antagonists .

Properties

CAS No.

175870-40-3

Molecular Formula

C32H38F3N3O4

Molecular Weight

585.7 g/mol

IUPAC Name

1-(3-phenylmethoxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carboxamide

InChI

InChI=1S/C32H38F3N3O4/c1-23(37-13-17-41-28-10-5-6-11-29(28)42-22-32(33,34)35)18-25-19-26-12-15-38(30(26)27(20-25)31(36)39)14-7-16-40-21-24-8-3-2-4-9-24/h2-6,8-11,19-20,23,37H,7,12-18,21-22H2,1H3,(H2,36,39)/t23-/m1/s1

InChI Key

SWXREGRXRIZTPZ-HSZRJFAPSA-N

Isomeric SMILES

C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOCC3=CC=CC=C3)NCCOC4=CC=CC=C4OCC(F)(F)F

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOCC3=CC=CC=C3)NCCOC4=CC=CC=C4OCC(F)(F)F

Origin of Product

United States

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